4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20104627
InChI: InChI=1S/C5H6N4O4/c1-2(10)7-5-3(4(6)11)9(12)13-8-5/h1H3,(H2,6,11)(H,7,8,10)
SMILES:
Molecular Formula: C5H6N4O4
Molecular Weight: 186.13 g/mol

4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide

CAS No.:

Cat. No.: VC20104627

Molecular Formula: C5H6N4O4

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide -

Specification

Molecular Formula C5H6N4O4
Molecular Weight 186.13 g/mol
IUPAC Name 4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
Standard InChI InChI=1S/C5H6N4O4/c1-2(10)7-5-3(4(6)11)9(12)13-8-5/h1H3,(H2,6,11)(H,7,8,10)
Standard InChI Key VLGGOONGZFUSJD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NO[N+](=C1C(=O)N)[O-]

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Functional Groups

The compound’s core consists of a 1,2,5-oxadiazole ring (also termed furazan), a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Key substituents include:

  • Acetylamino group (-NHCOCH₃) at position 4, which enhances hydrogen-bonding capacity and metabolic stability.

  • Carboxamide (-CONH₂) at position 3, contributing to solubility and target-binding specificity.

  • N-Oxide at position 2, which modulates electronic distribution and redox properties .

The planar aromatic ring system facilitates π-π stacking interactions with biological targets, while the N-oxide group introduces polarity, influencing solubility and membrane permeability .

Physicochemical Characteristics

Though experimental data on exact melting points and solubility remain limited for this specific derivative, analog studies suggest:

  • Melting Point: Estimated between 180–220°C based on structurally similar N-oxide-containing oxadiazoles .

  • Solubility: Moderate aqueous solubility due to the carboxamide and N-oxide groups, with logP values likely <1.5 .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the carboxamide bond .

Synthetic Methodologies

O-Acylation of Amidoximes

The most common route to 1,2,5-oxadiazoles involves cyclization of O-acylamidoximes (Figure 1) :

  • Amidoxime Formation: Reaction of nitriles with hydroxylamine yields amidoximes.

  • O-Acylation: Treatment with acylating agents (e.g., acid chlorides, anhydrides) produces O-acylamidoximes.

  • Cyclodehydration: Intramolecular nucleophilic attack and dehydration form the oxadiazole ring.

For 4-(acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide, post-synthetic oxidation of the parent oxadiazole using peracids (e.g., mCPBA) introduces the N-oxide moiety .

Table 1: Representative Synthetic Conditions for Oxadiazole N-Oxides

StepReagents/ConditionsYield (%)Reference
Amidoxime synthesisNH₂OH·HCl, EtOH, reflux70–85
O-AcylationAcCl, pyridine, 0°C65–75
CyclizationK₂CO₃, DMF, 80°C50–60
N-OxidationmCPBA, CH₂Cl₂, rt45–55

Alternative Approaches

  • 1,3-Dipolar Cycloaddition: Nitrile oxides react with nitriles under microwave irradiation to form oxadiazoles, though N-oxide derivatives require additional oxidation steps .

  • Solid-Phase Synthesis: Emerging strategies employ resin-bound amidoximes for combinatorial library generation, enabling rapid structural diversification .

Biological Activities and Mechanisms

Anticancer Properties

Mechanistic investigations suggest:

  • Enzyme Inhibition: Competitive binding to thymidylate synthase (Ki = 0.8 µM) and dihydrofolate reductase (Ki = 1.2 µM), disrupting nucleotide synthesis .

  • Apoptosis Induction: Upregulation of caspase-3/7 in HCT-116 colon cancer cells (EC₅₀ = 12 µM) .

Table 2: Cytotoxicity of Selected Oxadiazole Derivatives

CompoundIC₅₀ (µM) vs HeLaIC₅₀ (µM) vs MCF-7
Parent oxadiazole45.252.1
4-(Acetylamino) derivative18.722.4
N-Oxide analog (target compound)9.311.6

Data adapted from .

Comparative Analysis with Structural Analogues

Table 3: Key Analogues and Their Properties

CompoundMolecular FormulaDistinct FeaturesBioactivity Highlights
4-Amino-1,2,5-oxadiazole-3-carboxamideC₃H₄N₄O₂Lacks acetyl and N-oxide groupsModerate antimicrobial activity
4-Nitro-1,2,5-oxadiazoleC₂H₂N₄O₃Nitro substituent at position 4Explosophoric properties
Target compoundC₅H₅N₅O₄Acetylamino + N-oxideEnhanced anticancer potency

The acetyl group in the target compound reduces metabolic deamination compared to amino-substituted analogues, while the N-oxide improves bioavailability through enhanced solubility .

Challenges and Future Directions

  • Synthetic Optimization: Current yields for N-oxide formation rarely exceed 55%; catalytic oxidation methods using transition metal complexes (e.g., Mn(III)-salen) warrant exploration .

  • Target Identification: Proteomic studies are needed to map interactions with non-enzymatic targets like tubulin or histone deacetylases.

  • Formulation Development: Lipid nanoparticle encapsulation could mitigate hydrolysis issues in physiological environments.

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